tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate
CAS No.: 2549021-72-7
Cat. No.: VC11839641
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-72-7 |
|---|---|
| Molecular Formula | C13H22N2O5 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | tert-butyl 3-[(2-ethoxy-2-oxoacetyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O5/c1-5-19-11(17)10(16)14-9-6-7-15(8-9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) |
| Standard InChI Key | HNGQWCCEEQPDFG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C(=O)NC1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Structural Features
The compound contains:
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A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
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A tert-butyl carbamate group, often used as a protecting group in organic synthesis.
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An ethoxy group attached to an oxoacetamido moiety, contributing to its chemical reactivity.
Stereochemistry
The stereochemistry of the pyrrolidine ring is defined as (3S), indicating the specific spatial arrangement of substituents around the chiral center .
Synthesis
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate typically involves:
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Starting Materials:
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Pyrrolidine derivatives.
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Ethyl oxalate or ethoxyacetyl chloride for introducing the ethoxy oxoacetamido group.
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Di-tert-butyl dicarbonate (Boc anhydride) for tert-butyl carbamate formation.
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Reaction Steps:
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Formation of the pyrrolidine core with appropriate substituents.
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Coupling with ethoxyacetyl chloride or equivalent reagents to introduce the ethoxy oxoacetamido group.
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Protection of the amine group using Boc anhydride to yield the tert-butyl carbamate.
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This multi-step process is often catalyzed by bases such as triethylamine and performed under controlled temperatures to avoid side reactions.
Medicinal Chemistry
Tert-butyl carbamates are widely used as intermediates in drug synthesis due to their stability and ease of deprotection under mild acidic conditions. The pyrrolidine ring is a common pharmacophore in many biologically active compounds, including antiviral and anti-inflammatory agents.
Organic Synthesis
This compound can serve as a building block for synthesizing more complex molecules, particularly those requiring chiral centers or heterocyclic frameworks.
Research Applications
Its structure suggests potential utility in studying enzyme interactions or as a precursor for molecular docking studies targeting specific biological pathways.
Analytical Characterization
To confirm the identity and purity of tert-butyl 3-(2-ethoxy-2-oxoacetamido)pyrrolidine-1-carboxylate, the following techniques are commonly employed:
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NMR Spectroscopy:
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Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detection of characteristic functional groups such as carbonyl (C=O) and ether (C-O-C) stretches.
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X-Ray Crystallography:
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Structural elucidation at atomic resolution if crystalline samples are available.
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Safety Considerations
While specific toxicity data for this compound is unavailable, general precautions for handling organic chemicals apply:
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Use personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood.
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Avoid direct contact or inhalation.
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